cycFWRPW

TLE1 inhibitor constrained peptide first-in-class

cycFWRPW (CAS 2116533-34-5, C₄₆H₅₆N₁₀O₆, MW 845.0) is a hydrocarbon-stapled cyclic pentapeptide (sequence cyclo-[Phe-Trp-Arg-Pro-Trp]) designed to block the protein–protein interaction between the oncogenic transcriptional co-repressor TLE1 and its DNA-bound transcription factor partners. As of the latest literature, no small-molecule inhibitors of TLE1 have been published, making cycFWRPW the first and only constrained peptide inhibitor reported for this challenging target.

Molecular Formula C46H56N10O6
Molecular Weight 845.0 g/mol
Cat. No. B15544031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecycFWRPW
Molecular FormulaC46H56N10O6
Molecular Weight845.0 g/mol
Structural Identifiers
InChIInChI=1S/C46H56N10O6/c47-34(24-29-12-2-1-3-13-29)40(57)53-37-26-31-28-55(39-18-7-5-15-33(31)39)22-9-8-19-46(20-11-23-56(46)42(59)36(52-41(37)58)17-10-21-50-45(48)49)44(62)54-38(43(60)61)25-30-27-51-35-16-6-4-14-32(30)35/h1-7,12-16,18,27-28,34,36-38,51H,8-11,17,19-26,47H2,(H,52,58)(H,53,57)(H,54,62)(H,60,61)(H4,48,49,50)/t34-,36-,37-,38-,46-/m0/s1
InChIKeyHTMSDDNRAPLISB-FTROUKIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

cycFWRPW – The First Constrained Stapled Peptide Inhibitor of Oncogenic Transcriptional Repressor TLE1 for Cancer and Wnt Pathway Research


cycFWRPW (CAS 2116533-34-5, C₄₆H₅₆N₁₀O₆, MW 845.0) is a hydrocarbon-stapled cyclic pentapeptide (sequence cyclo-[Phe-Trp-Arg-Pro-Trp]) designed to block the protein–protein interaction between the oncogenic transcriptional co-repressor TLE1 and its DNA-bound transcription factor partners [1]. As of the latest literature, no small-molecule inhibitors of TLE1 have been published, making cycFWRPW the first and only constrained peptide inhibitor reported for this challenging target [1]. It is available from multiple vendors as a research-grade tool compound (typical purity ≥95%) with validated storage and formulation protocols .

Why Generic TLE1-Binding Peptides or Putative Small-Molecule Inhibitors Cannot Substitute for cycFWRPW


TLE1 lacks any published small-molecule inhibitors, so no generic small-molecule alternatives exist [1]. The unconstrained linear peptides FWRPW and MWRPW, while sharing a common epitope sequence, exhibit markedly different binding affinity (Kd 79 nM vs. 772 nM), thermal stability (ΔTm 9.4 °C vs. 6.3 °C), and thermodynamic signatures, demonstrating that minor sequence or conformational variations produce large functional differences [1]. As a conformationally restricted cyclic peptide, cycFWRPW possesses an entropically pre-organized binding conformation that the corresponding linear peptide cannot replicate, resulting in a distinct thermodynamic profile and a unique co-crystal structure [1]. These quantitative biophysical differences mean that neither the linear analogues nor any other in-class peptide can serve as a drop-in replacement for cycFWRPW in target engagement, structural biology, or assay development studies.

Head-to-Head Quantitative Evidence: cycFWRPW vs. Linear FWRPW and MWRPW Peptides in TLE1 Binding


cycFWRPW Is the Only Reported Constrained Peptide Inhibitor of TLE1 – No Small-Molecule Alternative Exists

As explicitly stated in the primary literature, no small-molecule inhibitors of TLE1 have been published to date, and cycFWRPW represents the first constrained peptide inhibitor reported for this oncogenic transcriptional co-repressor [1]. No other constrained peptide ligands targeting the TLE1 WDR domain have been described in the scientific or patent literature at the time of writing. This first-in-class status means cycFWRPW currently occupies a unique chemical space devoid of direct small-molecule or peptide competitors for the TLE1 protein–protein interaction interface.

TLE1 inhibitor constrained peptide first-in-class

ITC-Derived Binding Affinity: cycFWRPW Displays Intermediate Potency Between Linear FWRPW and MWRPW

Isothermal titration calorimetry (ITC) performed under identical conditions yielded Kd2 values of 522 ± 39.6 nM for cycFWRPW, 79.4 ± 24.6 nM for acyclic FWRPW, and 772 ± 7.1 nM for acyclic MWRPW [1]. Thus, cycFWRPW is approximately 6.6-fold weaker than its direct linear analogue FWRPW but approximately 1.5-fold more potent than the native-sequence peptide MWRPW. This intermediate affinity profile arises from opposing enthalpic and entropic contributions introduced by the hydrocarbon staple [1].

isothermal titration calorimetry Kd TLE1 binding affinity

Thermal Shift Assay: cycFWRPW Stabilizes TLE1 by ΔTm = 8.4 °C, Sitting Between Linear FWRPW and MWRPW

In direct comparative thermal shift assays, cycFWRPW at 100 μM induced a ΔTm of 8.4 °C for the TLE1 WD40 domain, compared to 9.4 °C for acyclic FWRPW and 6.3 °C for acyclic MWRPW [1]. At 200 μM, the thermal shift for cycFWRPW decreased to 7.5 °C, likely due to peptide precipitation—a behaviour not observed for the linear peptides (FWRPW 10.1 °C, MWRPW 6.9 °C at 200 μM). This concentration-dependent behaviour provides a practical operational window for assay design.

thermal shift assay ΔTm protein stabilization

Reduced Entropic Penalty: cycFWRPW Exhibits Favorable Pre-Organization Relative to Linear FWRPW by ITC Thermodynamics

ITC thermodynamic deconvolution reveals that cycFWRPW binds with a reduced entropic penalty (−TΔS2 = 3.2 ± 1.7 kcal/mol) compared to acyclic FWRPW (−TΔS2 = 4.6 ± 0.2 kcal/mol), confirming that conformational pre-organization by the hydrocarbon staple partially offsets the entropic cost of binding [1]. However, this entropic advantage is overcompensated by a less favorable enthalpic contribution (ΔH2 = −11.8 ± 1.8 vs. −14.6 ± 0 kcal/mol), resulting in the net lower affinity. This thermodynamic signature is consistent with the staple inducing a slightly suboptimal binding conformation, as later confirmed by X-ray crystallography [1].

entropic penalty thermodynamic signature constrained peptide

Co-Crystal Structure at 2.04 Å Resolution Provides Atomic-Level Rationale for Binding Mode and Affinity Differences

The co-crystal structure of cycFWRPW bound to the TLE1 WD40 domain was solved at 2.04 Å resolution (PDB ID: 5MWJ) [1] [2]. Superposition with the structure of acyclic FWRPW revealed that the constrained peptide retains a well-conserved overall conformation, except for a small shift of one side chain that accounts for the ~6.6-fold reduction in binding affinity [1]. This structural information is unavailable for any other TLE1 inhibitor and provides an experimentally validated template for rational optimization of next-generation constrained peptides.

X-ray crystallography co-crystal structure structure-based design

cycFWRPW: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Chemical Probe for Deconvoluting TLE1-Mediated Transcriptional Repression in Cancer Cell Models

cycFWRPW is the only available ligand that directly engages the TLE1 WDR domain and blocks its interaction with transcription factors. Its intermediate binding affinity (Kd = 522 nM) and validated thermal shift (ΔTm = 8.4 °C) make it suitable for concentration-response studies in Wnt-pathway-dependent cancer cell lines such as HCT116 and SW480 [1]. Unlike the higher-affinity linear FWRPW peptide, cycFWRPW's constrained scaffold may offer enhanced metabolic stability (class-level inference for stapled peptides), enabling longer-duration cellular target-engagement experiments where linear peptide degradation would confound interpretation.

Structural Biology Template for Structure-Based Design of Next-Generation TLE1 Inhibitors

With a co-crystal structure solved at 2.04 Å resolution (PDB 5MWJ), cycFWRPW provides the only experimentally determined binding pose of a constrained peptide at the TLE1 WDR domain [1]. The structure reveals the precise interaction network and the side-chain shift responsible for affinity loss, enabling medicinal chemists to design focused libraries that improve enthalpy while retaining the entropic benefit of stapling. This positions cycFWRPW as an essential starting point for fragment growing, scaffold hopping, or staple optimization campaigns targeting TLE1-driven cancers.

Biophysical Reference Standard for TLE1 Binding Assay Development and Screening Cascades

cycFWRPW has been characterized by two orthogonal biophysical methods (ITC and thermal shift) under identical conditions alongside its linear analogues, providing a robust benchmark dataset [1]. Researchers establishing TLE1 screening cascades can use cycFWRPW as a reference ligand for assay validation (expected Kd = 522 nM in ITC, ΔTm = 8.4 °C at 100 μM). Its reproducible synthetic route (14 mg batch obtained) and commercial availability in ≥95% purity from multiple vendors ensure batch-to-batch consistency for multi-site studies [1].

Synthetic Methodology Benchmark for Constrained Peptide Cyclization via Ring-Closing Metathesis

The published synthetic route to cycFWRPW, featuring a four-carbon hydrocarbon staple installed via ring-closing metathesis (RCM) followed by hydrogenation, serves as a methodological reference for peptide chemists developing novel macrocyclic inhibitors [1]. The synthesis yields 14 mg of pure product and includes optimized steps such as one-pot alkylation/protection of tryptophan and mild Fmoc deprotection in solution—techniques transferable to other constrained peptide programs targeting different protein–protein interaction interfaces.

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